molecular formula C10H7F2NO2 B1387467 [5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol CAS No. 934188-81-5

[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol

Cat. No.: B1387467
CAS No.: 934188-81-5
M. Wt: 211.16 g/mol
InChI Key: ULPAADJUUMKRRS-UHFFFAOYSA-N
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Description

[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol is a fluorinated isoxazole derivative of interest in medicinal chemistry and drug discovery research. With the molecular formula C10H7F2NO2 , this compound serves as a versatile chemical building block. The presence of both the isoxazole ring, a privileged structure in pharmacology, and the difluorophenyl moiety makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize the reactive hydroxymethyl group for further chemical modifications, creating libraries of compounds for biological screening. The fluorine atoms on the phenyl ring can influence the molecule's electronic properties, metabolic stability, and membrane permeability, which are critical factors in the development of agrochemicals and pharmaceuticals. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)13-15-10/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPAADJUUMKRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652793
Record name [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934188-81-5
Record name 5-(2,4-Difluorophenyl)-3-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934188-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This method is efficient and can be performed under catalyst-free and microwave-assisted conditions. Another approach involves the gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The use of microwave-assisted synthesis and gold-catalyzed reactions can be scaled up for industrial production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol is primarily explored for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the development of drugs targeting various diseases, particularly those related to inflammation and cancer.

Key Insights:

  • The compound has shown activity against enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
  • It has been investigated for its ability to influence cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

Agrochemical Applications

The compound is also being studied for its role in agrochemistry, where it may serve as a building block for developing new pesticides or herbicides. Its efficacy in enhancing crop protection could lead to improved agricultural yields.

Potential Benefits:

  • Enhanced efficacy against pests due to the unique difluoro substitution pattern.
  • Possible reduction in chemical usage through the development of more effective formulations.

Material Science

In material science, this compound is being explored for creating novel materials with specific thermal and mechanical properties.

Applications Include:

  • Development of polymers that exhibit enhanced durability and resistance to environmental factors.

Biochemical Research

The compound's interaction with various biological targets makes it a valuable tool in biochemical research. It can be utilized to study enzyme interactions and metabolic pathways.

Research Applications:

  • Investigating protein-ligand interactions.
  • Exploring enzyme inhibition mechanisms.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting inflammation and cancerModulation of inflammatory pathways
AgrochemicalsBuilding block for pesticides/herbicidesImproved crop protection
Material ScienceDevelopment of new polymers with enhanced propertiesIncreased durability and resistance
Biochemical ResearchStudy of enzyme interactions and metabolic pathwaysInsights into drug discovery

Anticancer Efficacy

A study involving human cancer cell lines (MCF7 breast cancer cells) demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction confirmed by flow cytometry assays.

Antimicrobial Testing

In antimicrobial studies, the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections.

Mechanism of Action

The mechanism of action of [5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the isoxazole ring provides stability and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The structural and functional attributes of [5-(2,4-difluorophenyl)isoxazol-3-yl]methanol can be contextualized by comparing it with analogous isoxazole derivatives. Key compounds for comparison include:

Structural Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Availability
This compound 934188-81-5 C₁₀H₇F₂NO₂ 211.17 2,4-difluorophenyl, hydroxymethyl 95.0 Available
[5-(4-Methylphenyl)isoxazol-3-yl]methanol 640291-93-6 C₁₁H₁₁NO₂ 189.22 4-methylphenyl, hydroxymethyl N/A 500 mg in stock
[5-(4-Fluorophenyl)isoxazol-3-yl]methanol 640291-97-0 C₁₀H₈FNO₂ 193.17 4-fluorophenyl, hydroxymethyl N/A Out of stock
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol 1105191-15-8 C₁₀H₈FNO₂ 193.18 2-fluorophenyl, hydroxymethyl 95.0 Available

Key Observations :

  • Electronic Effects: The 2,4-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-fluorinated or methyl-substituted analogues.
  • Steric Considerations : The 2,4-difluoro substitution creates a planar aromatic system, whereas the 2-fluoro isomer (CAS: 1105191-15-8) may exhibit steric hindrance due to ortho-fluorine positioning .
  • Lipophilicity : The methyl-substituted analogue (CAS: 640291-93-6) is more lipophilic (logP ~2.1 estimated) compared to the fluorinated derivatives, which may affect membrane permeability in biological applications .

Biological Activity

[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H8F2N2O and a molecular weight of approximately 211.17 g/mol. It features a difluorophenyl group attached to an isoxazole ring, which enhances its lipophilicity and bioactivity. The compound is typically found in a crystalline solid state and is soluble in various solvents, including water, ethanol, and methanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacterial strains and fungi. For instance, it has shown promising results against resistant strains of Candida species, making it a candidate for antifungal drug development .

Anti-inflammatory Effects

The compound's mechanism of action involves the inhibition of key enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the biosynthesis of prostaglandins and leukotrienes, mediators of inflammation. By inhibiting these enzymes, this compound may reduce inflammation and associated symptoms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell:

  • Enzyme Inhibition : The compound inhibits COX and LOX enzymes, leading to decreased production of pro-inflammatory mediators.
  • Cell Signaling Pathways : It influences cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.
  • Binding Affinity : Interaction studies suggest that this compound can bind to various biological targets, enhancing its therapeutic potential.

Study 1: Antifungal Activity

In a study evaluating antifungal properties, this compound demonstrated effective inhibition against Candida albicans and Candida glabrata with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole .

CompoundMIC (µg/mL)Comparison with Fluconazole
This compound0.12564-fold lower
Fluconazole8-

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of the compound in vitro showed that it reduced cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.

TreatmentTNF-α Levels (pg/mL)Control (pg/mL)
Untreated2500
This compound75-

Q & A

Q. What are the recommended synthetic routes for [5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. A general method involves reacting 2-chloro-1-(2,4-difluorophenyl)ethan-1-one with hydroxylamine derivatives under basic conditions to form the isoxazole ring, followed by reduction of the ester or ketone group to yield the methanol moiety . Optimization includes:

  • Temperature control : Maintain 0–5°C during cyclization to prevent side reactions.
  • Catalyst selection : Use triphenylphosphine (PPh₃) and tetrahydrofuran (THF) under argon for coupling reactions .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the isoxazole ring (δ 6.5–7.0 ppm for aromatic protons) and methanol group (δ 4.5–5.0 ppm). ¹⁹F NMR resolves fluorophenyl substituents (δ -110 to -115 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 253.0543 [M+H]⁺).
  • HPLC : Purity assessment (>98%) using a C18 column and acetonitrile/water gradient .

Q. How do solubility and stability profiles impact experimental design?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, THF, or dichloromethane. Pre-dissolve in DMSO for in vitro assays (≤1% v/v to avoid cytotoxicity).
  • Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the methanol group. Conduct stability studies via accelerated degradation (40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer: Unexpected splitting may arise from:

  • Dynamic effects : Rotamers in the isoxazole ring cause peak broadening. Use variable-temperature NMR (VT-NMR) to confirm .
  • Residual solvents : Deuterated solvent impurities (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts. Cross-check with multiple solvents.
  • Stereochemical interactions : Fluorine atoms induce anisotropic shielding. Compare with computational models (DFT-based NMR predictions) .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Answer:

  • Catalyst loading : Reduce Pd/C catalyst to 0.5 mol% in hydrogenation steps to suppress over-reduction.
  • Flow chemistry : Continuous-flow reactors improve heat transfer and reduce byproducts (e.g., dimerization) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can structure-activity relationships (SAR) guide derivatization for biological studies?

Answer:

  • Fluorophenyl positioning : The 2,4-difluoro substitution enhances metabolic stability and membrane permeability compared to mono-fluoro analogs .
  • Isoxazole modifications : Replace the methanol group with amine or ester moieties to modulate solubility (e.g., [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine) .
  • Bioisosteres : Substitute isoxazole with oxadiazole or triazole rings to evaluate binding affinity changes .

Q. What methods identify and quantify degradation products during long-term stability studies?

Answer:

  • LC-MS/MS : Detect oxidation products (e.g., ketone derivatives) with a QTOF mass analyzer.
  • Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) or acidic/alkaline conditions to simulate stressors .
  • Quantitative NMR (qNMR) : Use ¹H NMR with internal standards (e.g., maleic acid) for impurity quantification .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Temperature0–5°C (cyclization step)Minimizes side reactions
Solvent SystemTHF/Argon atmosphereEnhances catalyst efficiency
Purification MethodSilica gel (ethyl acetate/hexane)Achieves >95% purity

Q. Table 2: Analytical Benchmarks

TechniqueCritical Data PointsApplicationReference
¹H NMRδ 6.8 ppm (isoxazole H)Confirms ring integrity
HRMSm/z 253.0543 [M+H]⁺Validates molecular formula
HPLC Retention Time8.2 min (C18 column)Assesses purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol

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